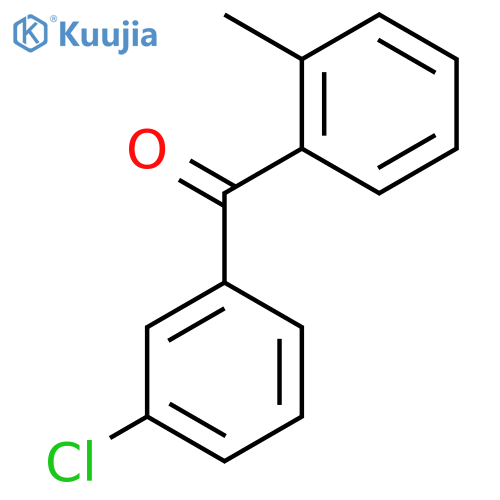

Cas no 5621-69-2 (3-Chloro-2'-methylbenzophenone)

3-Chloro-2'-methylbenzophenone 化学的及び物理的性質

名前と識別子

-

- (3-chlorophenyl)(2-methylphenyl)methanone

- LogP

- (3-chlorophenyl)-(2-methylphenyl)methanone

- 3-CHLORO-2'-METHYLBENZOPHENONE

- DTXSID30552183

- AKOS010014971

- MFCD09801658

- methyl (3-chlorophenyl)(phenyl)methanone

- JSTTZOQOYJTDGW-UHFFFAOYSA-N

- 5621-69-2

- 3-Chloro-2'-methylbenzophenone

-

- MDL: MFCD09801658

- インチ: InChI=1S/C14H11ClO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,1H3

- InChIKey: JSTTZOQOYJTDGW-UHFFFAOYSA-N

- SMILES: CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl

計算された属性

- 精确分子量: 230.04993

- 同位素质量: 230.0498427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 16

- 回転可能化学結合数: 2

- 複雑さ: 251

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.7

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- Color/Form: NA

- 密度みつど: 1.2±0.1 g/cm3

- Boiling Point: 330.3±25.0 °C at 760 mmHg

- PSA: 17.07

3-Chloro-2'-methylbenzophenone Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

3-Chloro-2'-methylbenzophenone Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AG25681-2g |

3-Chloro-2'-methylbenzophenone |

5621-69-2 | 97% | 2g |

$737.00 | 2024-04-19 | |

| TRC | C089670-500mg |

3-Chloro-2'-methylbenzophenone |

5621-69-2 | 500mg |

$ 480.00 | 2022-06-06 | ||

| A2B Chem LLC | AG25681-5g |

3-Chloro-2'-methylbenzophenone |

5621-69-2 | 97% | 5g |

$1288.00 | 2024-04-19 | |

| A2B Chem LLC | AG25681-1g |

3-Chloro-2'-methylbenzophenone |

5621-69-2 | 97% | 1g |

$423.00 | 2024-04-19 | |

| Crysdot LLC | CD12060839-1g |

3-Chloro-2'-methylbenzophenone |

5621-69-2 | 95+% | 1g |

$316 | 2024-07-24 | |

| Fluorochem | 202172-2g |

3-Chloro-2'-methylbenzophenone |

5621-69-2 | 97% | 2g |

£624.00 | 2022-02-28 | |

| TRC | C089670-250mg |

3-Chloro-2'-methylbenzophenone |

5621-69-2 | 250mg |

$ 290.00 | 2022-06-06 | ||

| Fluorochem | 202172-1g |

3-Chloro-2'-methylbenzophenone |

5621-69-2 | 97% | 1g |

£340.00 | 2022-02-28 | |

| Fluorochem | 202172-5g |

3-Chloro-2'-methylbenzophenone |

5621-69-2 | 97% | 5g |

£1120.00 | 2022-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651355-5g |

(3-Chlorophenyl)(o-tolyl)methanone |

5621-69-2 | 98% | 5g |

¥13295.00 | 2024-05-08 |

3-Chloro-2'-methylbenzophenone 関連文献

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

3-Chloro-2'-methylbenzophenoneに関する追加情報

Introduction to (3-chlorophenyl)(2-methylphenyl)methanone and Its Significance in Modern Chemical Research

Compound with the CAS number 5621-69-2, known chemically as (3-chlorophenyl)(2-methylphenyl)methanone, represents a fascinating subject of study in the realm of organic chemistry. This review aims to provide a comprehensive overview of its chemical properties, synthesis methods, and most notably, its emerging applications in pharmaceutical research and industrial chemistry.

The molecular structure of (3-chlorophenyl)(2-methylphenyl)methanone consists of a ketone functional group flanked by two aromatic rings: a chlorophenyl ring and an o-tolyl (2-methylphenyl) ring. This arrangement imparts unique electronic and steric properties to the molecule, making it a versatile intermediate in the synthesis of more complex organic compounds. The presence of the chlorine atom on the phenyl ring enhances its reactivity, particularly in nucleophilic aromatic substitution reactions, which is a key consideration in medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological potential of aryl ketones like (3-chlorophenyl)(2-methylphenyl)methanone. The combination of electron-withdrawing and electron-donating groups on its aromatic rings allows for fine-tuning of its biological activity. Studies have demonstrated that such compounds can exhibit a range of effects, including anti-inflammatory, antimicrobial, and even anticancer properties. These findings are particularly exciting given the increasing demand for novel therapeutic agents with improved efficacy and reduced side effects.

The synthesis of (3-chlorophenyl)(2-methylphenyl)methanone can be achieved through several pathways. One common method involves the Friedel-Crafts acylation of chlorobenzene with acetophenone in the presence of a Lewis acid catalyst. Alternatively, condensation reactions between appropriate phenols and ketones can also yield this compound. The choice of synthetic route often depends on factors such as yield, purity, and scalability, which are critical considerations for industrial applications.

Advanced spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for characterizing the structure of (3-chlorophenyl)(2-methylphenyl)methanone. These methods provide detailed information about the molecular environment, helping researchers to confirm the identity and purity of their samples. Additionally, computational chemistry tools have become increasingly valuable in predicting the properties and reactivity of complex molecules like this one.

The role of computational methods in understanding the behavior of (3-chlorophenyl)(2-methylphenyl)methanone cannot be overstated. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the molecular level. These insights are crucial for designing more effective drugs that can bind tightly to their intended receptors while minimizing off-target effects. Furthermore, computational predictions can guide experimental efforts by identifying promising synthetic routes or optimizing reaction conditions.

In industrial chemistry, (3-chlorophenyl)(2-methylphenyl)methanone finds applications as an intermediate in the production of dyes, polymers, and other specialty chemicals. Its reactivity makes it a valuable building block for creating more complex molecules with tailored properties. As industries continue to demand high-performance materials with specific characteristics, compounds like this one will play an increasingly important role in chemical manufacturing.

The environmental impact of synthesizing and using (3-chlorophenyl)(2-methylphenyl)methanone is another critical consideration. Modern chemical processes emphasize green chemistry principles to minimize waste and reduce hazardous byproducts. Researchers are actively exploring sustainable synthetic routes that use renewable feedstocks or catalytic systems that improve efficiency while reducing environmental impact. Such efforts are essential for ensuring that chemical production remains viable long-term without compromising ecological integrity.

In conclusion, compound CAS no.5621-69-2, or more formally known as (3-chlorophenyl)(2-methylphenyl)methanone, is a multifaceted molecule with significant potential in both academic research and industrial applications. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, while its reactivity allows for diverse chemical transformations. As our understanding of its properties continues to grow, so too will its importance in advancing chemical science and technology.

5621-69-2 (3-Chloro-2'-methylbenzophenone) Related Products

- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)

- 694514-97-1(4-(4-Azepan-1-ylphenyl)amino-4-oxobutanoic acid)

- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)

- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)

- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)

- 888447-90-3(3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)

- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)

- 1442691-18-0(7-methylquinoline-8-carbaldehyde)

- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)

- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)